
1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene: is an organic compound with the molecular formula C12H9N9 and a molecular weight of 279.26 g/mol It is a derivative of benzene, where three hydrogen atoms are replaced by 1H-1,2,3-triazol-1-yl groups at the 1, 3, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions:
1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene can be synthesized through a multi-step process involving the formation of triazole rings and their subsequent attachment to a benzene core. . This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for the synthesis of triazole-containing compounds.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry and scalable synthetic routes can be applied. Industrial production would likely involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
化学反応の分析
Types of Reactions:
1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions, leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the triazole rings, potentially altering the compound’s properties.
Substitution: The triazole rings can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the triazole rings .
科学的研究の応用
1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Biology: The compound’s triazole rings can interact with biological molecules, making it useful in the design of bioactive compounds and drug candidates.
Medicine: Research has explored its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes and receptors.
作用機序
The mechanism of action of 1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene depends on its specific application. In medicinal chemistry, the triazole rings can interact with molecular targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
類似化合物との比較
1,3,5-Tri(1H-imidazol-1-yl)benzene: Similar structure with imidazole rings instead of triazole rings.
1,3,5-Tri(1H-tetrazol-1-yl)benzene: Contains tetrazole rings instead of triazole rings.
1,3,5-Tri(4-pyridyl)benzene: Contains pyridine rings instead of triazole rings.
Uniqueness:
1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene is unique due to its triazole rings, which provide distinct electronic and steric properties compared to other similar compounds. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable building block in various fields of research and industry.
特性
分子式 |
C12H9N9 |
|---|---|
分子量 |
279.26 g/mol |
IUPAC名 |
1-[3,5-bis(triazol-1-yl)phenyl]triazole |
InChI |
InChI=1S/C12H9N9/c1-4-19(16-13-1)10-7-11(20-5-2-14-17-20)9-12(8-10)21-6-3-15-18-21/h1-9H |
InChIキー |
VZGBUMHMJJLSDP-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=N1)C2=CC(=CC(=C2)N3C=CN=N3)N4C=CN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Benzylsulfanyl)methyl]-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362841.png)
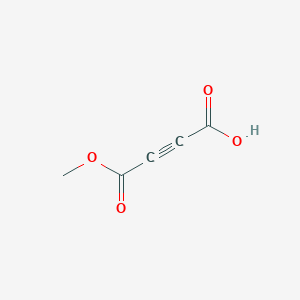
![N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B13362867.png)
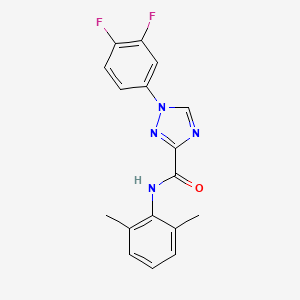
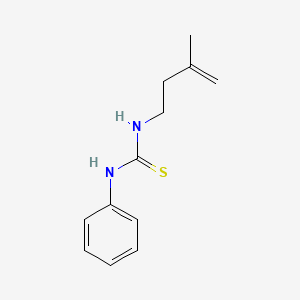
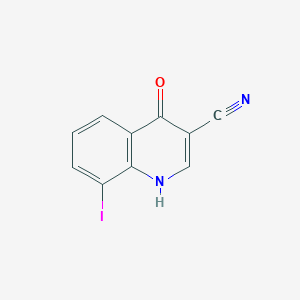
![3-[(2,4-dichlorobenzyl)oxy]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone](/img/structure/B13362891.png)
![5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole](/img/structure/B13362892.png)

![(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13362907.png)
![6-(3-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362926.png)
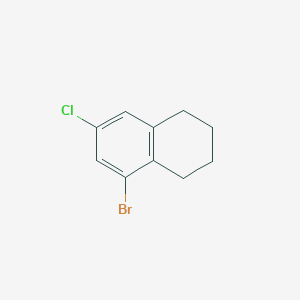
![N-(4-tert-butylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362942.png)
